The synthesis of C18-PEG5-NHS typically involves the reaction of polyethylene glycol with octadecyl succinic anhydride. The process can be outlined in the following steps:
C18-PEG5-NHS has a distinct molecular structure characterized by:
The molecular formula for C18-PEG5-NHS is , with a molecular weight of approximately 451.62 g/mol.
C18-PEG5-NHS participates in several key chemical reactions:
The efficiency and rate of these reactions are influenced by factors such as pH, temperature, and concentration of reactants .
The mechanism of action for C18-PEG5-NHS primarily revolves around its ability to form stable covalent bonds with amine-containing biomolecules. Upon reacting with primary amines, the NHS group undergoes nucleophilic attack by the amine, resulting in the formation of an amide bond while releasing N-hydroxysuccinimide as a by-product. This reaction is crucial for attaching therapeutic agents or labels to proteins without significantly altering their biological activity.
The hydrophobic octadecyl chain enhances interaction with lipid membranes or hydrophobic regions of target molecules, while the hydrophilic PEG spacer improves solubility and reduces immunogenicity—making this compound particularly effective in drug delivery systems and bioconjugation strategies .
C18-PEG5-NHS exhibits several notable physical and chemical properties:
These properties make C18-PEG5-NHS an attractive choice for researchers looking to modify biomolecules while maintaining their functional integrity .
C18-PEG5-NHS has a wide range of scientific applications:
The versatility provided by its dual hydrophilic-hydrophobic nature makes C18-PEG5-NHS a valuable tool across various fields including pharmaceuticals, diagnostics, and nanotechnology .
The synthesis of C18-Polyethylene Glycol5-N-Hydroxysuccinimide hinges on precise ether bond formation between the hydrophobic octadecyl (C18) chain and the hydrophilic polyethylene glycol backbone. This linkage is established through nucleophilic substitution, where the terminal hydroxyl group of the polyethylene glycol spacer attacks the electrophilic carbon of octadecyl succinic anhydride or activated octadecyl halides. The reaction occurs under anhydrous conditions in aprotic solvents like dichloromethane or dimethyl sulfoxide, typically catalyzed by bases such as triethylamine to deprotonate the polyethylene glycol hydroxyl group and enhance nucleophilicity .
A critical refinement involves using monodispersed polyethylene glycol5 (comprising five ethylene glycol units) rather than polydisperse polyethylene glycol. This ensures consistent molecular weight (615.8 g/mol) and batch-to-batch reproducibility, as confirmed by the canonical SMILES representation: CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O . The ether bond confers hydrolytic stability while enabling the molecule’s amphiphilic behavior—essential for membrane interactions in biological applications [3].
The carboxylic acid terminus of the polyethylene glycol5 chain undergoes activation to form the reactive N-hydroxysuccinimide ester, enabling downstream bioconjugation. This transformation employs carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, which facilitate the formation of an O-acylisourea intermediate. Subsequent nucleophilic attack by N-hydroxysuccinimide yields the active ester [3].
Table 1: Key Reaction Parameters for N-Hydroxysuccinimide Ester Formation
Parameter | Optimal Condition | Purpose |
---|---|---|
Solvent | Dimethyl sulfoxide | Dissolves both hydrophobic C18 and hydrophilic components |
Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide | Activates carboxylic acid for esterification |
Catalyst | N-Hydroxysuccinimide | Nucleophile to form stable ester |
Reaction Time | 45–60 minutes | Ensures complete conversion while minimizing hydrolysis |
Temperature | Room temperature | Prevents decomposition of labile components |
The N-hydroxysuccinimide ester group exhibits high electrophilicity toward primary amines but is susceptible to hydrolysis in aqueous environments. Thus, reactions must be performed under controlled humidity, and products stored in anhydrous conditions to preserve reactivity .
Purification of C18-Polyethylene Glycol5-N-Hydroxysuccinimide presents challenges due to its amphiphilic nature and the need to remove unreacted starting materials (e.g., polyethylene glycol5 derivatives) and coupling by-products (e.g., dicyclohexylurea). Reverse-phase high-performance liquid chromatography is the gold standard, leveraging the compound’s hydrophobic C18 chain for retention on C18 columns. Gradient elution with water-acetonitrile mixtures separates the product from impurities [3].
Critical quality control metrics include:
Table 2: Purification Techniques for C18-Polyethylene Glycol5-N-Hydroxysuccinimide
Technique | Application | Limitations |
---|---|---|
Reverse-Phase HPLC | High-resolution separation of amphiphiles | Cost-intensive; requires optimization |
Solvent Precipitation | Rapid removal of hydrophilic impurities | May co-precipitate target compound |
Size-Exclusion Chromatography | Separation by molecular size | Low resolution for similar-sized molecules |
The N-hydroxysuccinimide ester moiety in C18-Polyethylene Glycol5-N-Hydroxysuccinimide enables selective acylation of primary amines (e.g., lysine ε-amines in proteins or terminal amines in peptides) under physiological pH (7.0–9.0). The reaction proceeds via nucleophilic attack, forming a stable amide bond while releasing N-hydroxysuccinimide as a by-product. Kinetic studies reveal second-order dependence, with rates accelerating at higher pH due to amine deprotonation .
Key advantages include:
This chemistry underpins applications in antibody-drug conjugates and peptide modifications, where C18-Polyethylene Glycol5-N-Hydroxysuccinimide links therapeutic cargoes to targeting moieties while enhancing solubility [3].
C18-Polyethylene Glycol5-N-Hydroxysuccinimide supports orthogonal conjugation strategies when combined with click chemistry. For instance, alkynyl-polyethylene glycol5-N-hydroxysuccinimide derivatives (e.g., Acetylene-Polyethylene Glycol5-N-hydroxysuccinimide, CAS 1393330-40-9) allow sequential modifications: the N-hydroxysuccinimide ester first reacts with a primary amine, and the terminal alkyne subsequently undergoes copper-catalyzed azide-alkyne cycloaddition with azide-functionalized molecules [7].
This orthogonality is invaluable for complex bioconjugates, such as:
The polyethylene glycol5 spacer minimizes steric interference between functional groups, ensuring high reaction yields in both steps .
The pentameric polyethylene glycol spacer (Polyethylene Glycol5) in C18-Polyethylene Glycol5-N-Hydroxysuccinimide critically modulates its amphiphilic character. With five ethylene oxide units, it provides an optimal hydrophilic-lipophilic balance:
Table 3: Effect of Polyethylene Glycol Length on Amphiphilic Properties
Polyethylene Glycol Unit | Solubility in Water | Critical Micelle Concentration | Dominant Application |
---|---|---|---|
Polyethylene Glycol2 | Low (< 1 mg/mL) | 10–100 µM | Lipid membrane studies |
Polyethylene Glycol5 | Moderate (5–10 mg/mL) | 1–10 µM | Drug delivery; protein conjugation |
Polyethylene Glycol24 | High (>50 mg/mL) | >100 µM | Stealth nanoparticles |
In HIV inhibitor conjugates, Polyethylene Glycol5 maximizes potency by balancing membrane anchoring (via C18) and aqueous solubility. Cholesterol-Polyethylene Glycol24-PIE12-trimer showed reduced antiviral activity compared to C18-Polyethylene Glycol5 conjugates due to excessive hydrophilicity [3].
The polyethylene glycol5 spacer mitigates aggregation of conjugated biomolecules through:
This is particularly crucial for therapeutic proteins and antibodies, where aggregation compromises efficacy and immunogenicity. Studies on polyethylene glycolylated epidermal growth factor demonstrated a 3-fold extension in half-life and retained bioactivity, attributable to the polyethylene glycol5-induced stabilization [2] . The spacer’s length is optimized to provide these benefits without excessively increasing molecular weight, which could hinder tissue penetration [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7